molecular formula C9H11NO4S B016958 Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 103765-33-9

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No. B016958
M. Wt: 229.26 g/mol
InChI Key: JNLHLSOENLVUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves several steps, starting from thiophene derivatives. A notable method includes the ring-opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions, leading to the formation of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates in excellent yields. This process demonstrates the efficiency and versatility of synthesizing thiophene derivatives through a one-pot multicomponent protocol, highlighting the compound's accessibility for further chemical investigations and applications (Sahu et al., 2015).

Molecular Structure Analysis

The molecular structure of dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and related compounds has been elucidated through single-crystal X-ray diffraction studies. These studies reveal the planarity and conformation of thiophene rings, which are crucial for understanding the compound's electronic properties and reactivity. For instance, dimethyl bithiophene derivatives exhibit nearly coplanar arrangements of the thiophene rings, significantly influencing their solid-state conformations and electrostatic stabilization due to the interaction between carbonyl oxygen and sulfur atoms (Pomerantz et al., 2002).

Chemical Reactions and Properties

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate participates in various chemical reactions, including condensation, cyclization, and substitution reactions, which are pivotal for synthesizing a wide array of thiophene-based compounds. These reactions are facilitated by the compound's functional groups, allowing for the introduction of different substituents and the formation of complex molecular architectures. For example, reactions with secondary amines lead to the formation of novel thiophene derivatives, showcasing the compound's versatility in organic synthesis (Mugnoli et al., 1980).

Scientific Research Applications

  • Reactions with Acetylenic Esters : It can produce dimethyl 2-amino-5-cyano-6, 7-dihydrothiepin-3,4-dicarboxylate, which has further applications in chemical synthesis (Matsunaga, Sonoda, Tomioka, & Yamazaki, 1986).

  • Synthesis of Various Compounds : Dimethyl monothionemalonate, a related compound, can synthesize diverse structures like 3-hydroxythiophenes and 1-tetrazolylacetates (Raap, 1968).

  • Applications in Organic Electronics and Photovoltaics : The compound 3,4-hydroxymethyl-ethylenedioxythiophene shows potential applications in organic electronics and photovoltaics (Shen Yong-jia, 2010).

  • Radiosensitizers and Bioreductively Activated Cytotoxins : Nitrothiophene-5-carboxamides show promise as radiosensitizers and bioreductively activated cytotoxins for cancer treatment (Threadgill et al., 1991).

  • Neuroprotective Applications : Dimethyl sulfoxide, another related compound, can inhibit glutamate responses in hippocampal neurons, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

  • Development of Functional Derivatives for Studies : Decarboxylation of 5-acylaminothiophene-4-carboxylic acids can be used for azo coupling and aminomethylation studies (Shvedov, Kharizomenova, & Grinev, 1973).

  • Crystallographic Studies : The compound's crystallization in certain arrangements can provide insights into hydrogen bonding and van der Waals interactions in crystal packing (Shabir et al., 2020).

  • Microbial Metabolism in Oil Degradation : Microbial metabolism of thiophenes can lead to the formation of dicarboxylic acids, useful as a sulfur source in oil-degrading cultures (Fedorak, Coy, & Peakman, 1996).

  • Synthesis of Antioxidant Compounds : Novel dihydropyridine analogs derived from thiophene compounds show potent antioxidant and metal chelating activities, potentially useful in treating metal-induced oxidative stress-associated diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

  • Electrochemical Polymerization : Electrochemical polymerization of dimethyl-2,2'-bithiophenes produces poly(3-methylthiophenes) with specific optical properties (Arbizzani et al., 1992).

properties

IUPAC Name

dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHLSOENLVUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345860
Record name Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

CAS RN

103765-33-9
Record name Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 2
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 3
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 5
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 6
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Citations

For This Compound
1
Citations
J Zhang - 1997 - dspace.library.uvic.ca
One of the main objectives of this Thesis was to explore the use of thiophenes to synthesize several more complex aromatic systems. Thus starting from 2,4-dimethyl 5- amino-3-…
Number of citations: 3 dspace.library.uvic.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.